4-(1,3-Oxazol-2-yl)piperidine

Description

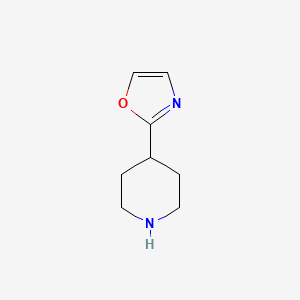

4-(1,3-Oxazol-2-yl)piperidine is a heterocyclic compound consisting of a piperidine ring (a six-membered amine) fused to an oxazole moiety (a five-membered ring containing oxygen and nitrogen). This structure combines the basicity of piperidine with the aromatic and electronic properties of oxazole, making it a versatile scaffold in medicinal chemistry and drug design. The oxazole ring contributes to π-π stacking interactions in biological systems, while the piperidine nitrogen enables hydrogen bonding and protonation under physiological conditions .

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDCASRUGOZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340700-99-4 | |

| Record name | 4-(1,3-oxazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(1,3-Oxazol-2-yl)piperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides for alkylation and acyl chlorides for acylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Oxazol-2-yl)piperidine has shown promise in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound's oxazole ring is associated with various biological activities, including anticancer and antimicrobial properties.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of oxazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant growth inhibition against multiple cancer cell lines. The presence of specific substituents on the oxazole ring was found to be critical for enhancing anticancer activity, suggesting that modifications to the this compound structure could yield more potent derivatives .

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Compound A | 0.3 | 1.2 | 5 |

| Compound B | 0.5 | 1.5 | 6 |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Research has indicated that compounds featuring oxazole rings often possess antimicrobial properties. The structural configuration of this compound may facilitate interactions with microbial enzymes or receptors, potentially leading to effective antimicrobial agents.

Case Study: Antimicrobial Screening

In a screening study involving various oxazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the piperidine moiety in enhancing solubility and bioavailability in biological systems .

Drug Development and Pharmacology

The unique pharmacological properties of this compound make it a candidate for further investigation in drug development processes. Its ability to modulate biological pathways could lead to new therapeutic strategies for treating various diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may act on specific receptors influencing cellular signaling.

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Physicochemical and Pharmacological Properties

- Electronic Effects: The oxazole ring in this compound is electron-deficient compared to triazole derivatives (e.g., triazole-containing compounds in ), which may reduce nucleophilic attack susceptibility but limit π-donor interactions. Fluorophenyl-substituted analogues (e.g., ) exhibit higher electronegativity, enhancing metabolic stability and blood-brain barrier penetration.

Solubility and Bioavailability :

Biological Activity :

- Antimicrobial : Triazole derivatives () show superior broad-spectrum activity due to sulfur’s role in disrupting microbial enzymes.

- CNS Targeting : Fluorinated compounds () are prioritized for neuroactive drug development.

- Natural Derivatives : Piperidine-amide alkaloids () exhibit sedative and anti-inflammatory effects, validated in traditional medicine.

Biological Activity

4-(1,3-Oxazol-2-yl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, through various studies and research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with an oxazole group. The oxazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, a study evaluating various oxazole derivatives reported significant anticancer activity against multiple cancer cell lines. The compound exhibited growth inhibition with GI50 values ranging from 0.3 to 1.1 μM, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| This compound | 0.3–1.1 | 1.2–2.5 | 5–6 |

| Phenyl-substituted derivatives | 0.5–1.0 | 1.5–2.0 | 6–7 |

| Morpholine-substituted | 0.8–1.5 | 2.0–3.0 | 7–8 |

The presence of specific substituents on the oxazole ring has been shown to enhance the anticancer activity of these compounds . Notably, compounds with aryl groups at positions C(2) and C(5) demonstrated increased effectiveness.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Protein Kinases : Similar to other oxazole derivatives, it may inhibit key protein kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .

- Disruption of Mitochondrial Function : Some derivatives have been found to disrupt mitochondrial function, leading to apoptosis in cancer cells .

Study on Anticancer Efficacy

A comprehensive study conducted by researchers evaluated the efficacy of various oxazole derivatives against a panel of NCI tumor cell lines. The results indicated that compounds structurally similar to this compound showed significant cytotoxic effects across different cancer types, with a notable correlation between structural modifications and increased potency .

In Silico Studies

In silico analyses have also been employed to predict the biological activity of oxazole derivatives, including this compound. These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.